![molecular formula C10H12ClN5 B2784871 N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide CAS No. 866042-44-6](/img/structure/B2784871.png)
N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide
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Overview
Description
The compound “N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N’-cyanoethanimidamide” is a solid substance with a CAS Number of 866042-44-6 . Its molecular weight is 237.69 . The compound is also known by its IUPAC name "(1Z)-N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N’-cyanoethanimidamide" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H12ClN5/c1-8(16-7-12)13-4-5-14-9-2-3-10(11)15-6-9/h2-3,6,13-14,16H,1,4-5H2" . This code provides a detailed description of the molecular structure of the compound.Scientific Research Applications
Organic Synthesis
This compound is an important raw material and intermediate used in organic synthesis . It can be used to create a variety of other compounds, contributing to the development of new materials and chemical products .
Pharmaceuticals
The compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs and therapeutic agents . For instance, it has been used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which have significant biological and therapeutic value .
Agrochemicals
In the field of agrochemicals, this compound is used as a raw material and intermediate . It can be used in the production of pesticides, herbicides, and other agricultural chemicals .
Dyestuffs
The compound is also used in the production of dyestuffs . It can contribute to the creation of various colors and shades in dyes, enhancing their performance and stability .
Protein Kinase Inhibitors
The compound has been used in the development of protein kinase inhibitors . These inhibitors can block the activity of certain proteins, which can be beneficial in the treatment of various diseases, including cancer .
Covalent Inhibitors
The compound has been used in the development of covalent inhibitors . These inhibitors can form a covalent bond with their target, leading to irreversible inhibition. This can be particularly useful in the treatment of diseases where the target protein is overactive .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
N'-[2-[(6-chloropyridin-3-yl)amino]ethyl]-N-cyanoethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5/c1-8(16-7-12)13-4-5-14-9-2-3-10(11)15-6-9/h2-3,6,14H,4-5H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMCHLFIBBZAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCNC1=CN=C(C=C1)Cl)NC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide |
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